4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde
Overview
Description
4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes. It is characterized by the presence of a benzyloxy group, an iodine atom, and a methoxy group attached to a benzene ring with an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde typically involves the iodination of 4-(Benzyloxy)-3-methoxybenzaldehyde. The process can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Major Products
Substitution: Products depend on the nucleophile used, such as 4-(Benzyloxy)-3-azido-5-methoxybenzaldehyde or 4-(Benzyloxy)-3-cyano-5-methoxybenzaldehyde.
Oxidation: 4-(Benzyloxy)-3-iodo-5-methoxybenzoic acid.
Reduction: 4-(Benzyloxy)-3-iodo-5-methoxybenzyl alcohol.
Scientific Research Applications
4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde depends on its specific application
Aldehyde Group: Can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
Iodine Atom: Can participate in halogen bonding or be replaced by other functional groups through substitution reactions.
Methoxy and Benzyloxy Groups: Can influence the compound’s lipophilicity and ability to interact with hydrophobic regions of biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-3-methoxybenzaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-(Benzyloxy)-3-iodobenzaldehyde: Lacks the methoxy group, which can affect its solubility and reactivity.
4-(Benzyloxy)-3-iodo-5-methoxybenzoic acid:
Uniqueness
4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications in synthesis and research. The presence of the iodine atom, in particular, allows for versatile substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-iodo-5-methoxy-4-phenylmethoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO3/c1-18-14-8-12(9-17)7-13(16)15(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYGIAAOCVCAGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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